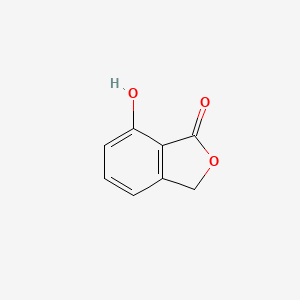

7-Hydroxyisobenzofuran-1(3H)-one

説明

特性

IUPAC Name |

7-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473979 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3956-91-0 | |

| Record name | 7-hydroxyphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activity Screening of 7-Hydroxyisobenzofuran-1(3H)-one

This guide provides a detailed framework for the systematic biological evaluation of 7-Hydroxyisobenzofuran-1(3H)-one, a phthalide derivative with potential therapeutic applications. As a member of the isobenzofuran-1(3H)-one class of compounds, this molecule belongs to a scaffold known for its diverse pharmacological activities.[1][2][3] The presence of a phenolic hydroxyl group suggests the potential for antioxidant and radical-scavenging properties, a common feature of many biologically active natural products.[4] This document outlines a tiered screening cascade, from broad phenotypic assays to more specific target-based evaluations, designed to comprehensively elucidate the bioactivity profile of this compound.

Introduction: The Therapeutic Potential of the Isobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one core, also known as a phthalide, is a recurring motif in a variety of natural and synthetic compounds exhibiting a wide spectrum of biological effects. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][5][6][7] This structural class has garnered significant interest in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential. The specific substitution of a hydroxyl group at the 7-position of the aromatic ring in 7-Hydroxyisobenzofuran-1(3H)-one warrants a thorough investigation into its unique biological signature.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust, evidence-based approach to screening 7-Hydroxyisobenzofuran-1(3H)-one. The methodologies described herein are grounded in established protocols and are designed to yield reliable and reproducible data, forming a solid foundation for further preclinical development.

Part 1: Foundational Bioactivity Screening

A logical starting point for uncharacterized compounds is a panel of foundational assays to assess general cytotoxicity and antioxidant potential. These initial screens provide crucial information regarding the compound's safety profile and its ability to modulate oxidative stress, a key factor in numerous pathological conditions.

In Vitro Cytotoxicity Assessment

Rationale: Establishing the cytotoxic profile of 7-Hydroxyisobenzofuran-1(3H)-one is a critical first step. This determines the concentration range for subsequent cell-based assays and provides an initial indication of potential anticancer activity. The MTT assay is a widely used, reliable, and high-throughput method for assessing cell viability.[1]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in appropriate media until they reach 80% confluency.[8]

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 7-Hydroxyisobenzofuran-1(3H)-one in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Cytotoxicity Profile of 7-Hydroxyisobenzofuran-1(3H)-one

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data |

| HCT116 | Colorectal Carcinoma | Experimental Data |

| HaCaT | Non-cancerous Keratinocytes | Experimental Data |

Antioxidant Capacity Evaluation

Rationale: The phenolic hydroxyl group in 7-Hydroxyisobenzofuran-1(3H)-one suggests a potential for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of 7-Hydroxyisobenzofuran-1(3H)-one in methanol.

-

Use ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the compound (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

-

Part 2: Targeted Biological Screening

Based on the known activities of the isobenzofuran-1(3H)-one scaffold, a targeted screening approach is warranted to explore anti-inflammatory, antimicrobial, and enzyme inhibitory potential.

Anti-inflammatory Activity

Rationale: Inflammation is a key process in many diseases. The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory activity.[9]

Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture:

-

Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Add 0.5 mL of various concentrations of 7-Hydroxyisobenzofuran-1(3H)-one.

-

Use diclofenac sodium as a positive control.

-

-

Incubation:

-

Incubate the mixture at 37°C for 20 minutes, then heat at 51°C for 20 minutes.

-

Cool the samples to room temperature.

-

-

Measurement:

-

Measure the turbidity of the samples at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein denaturation.

-

Determine the IC50 value.

-

Antimicrobial Screening

Rationale: Isobenzofuranone derivatives have demonstrated both antibacterial and antifungal properties.[2][5] A preliminary screen using the agar well diffusion method can efficiently assess the antimicrobial spectrum of the compound.

Experimental Protocol: Agar Well Diffusion Assay

-

Microbial Cultures:

-

Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Spread the microbial cultures evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

-

Well Preparation and Compound Application:

-

Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of different concentrations of 7-Hydroxyisobenzofuran-1(3H)-one (dissolved in a suitable solvent like DMSO) into the wells.

-

Include a solvent control and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Data Presentation: Antimicrobial Activity of 7-Hydroxyisobenzofuran-1(3H)-one

| Microorganism | Type | Zone of Inhibition (mm) at 100 µg/mL |

| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data |

| Escherichia coli | Gram-negative Bacteria | Experimental Data |

| Candida albicans | Fungus | Experimental Data |

Enzyme Inhibition Assays

Rationale: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a classic and reliable colorimetric assay for screening AChE inhibitors.

Experimental Protocol: Ellman's Spectrophotometric Method

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

7-Hydroxyisobenzofuran-1(3H)-one dissolved in buffer.

-

Galanthamine as a positive control.

-

-

Assay in 96-well Plate:

-

Add 25 µL of the compound at various concentrations to the wells.

-

Add 50 µL of phosphate buffer and 25 µL of AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB.

-

Initiate the reaction by adding 25 µL of ATCI.

-

Measure the absorbance at 412 nm every minute for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and the IC50 value.

-

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Reagents:

-

Mushroom tyrosinase.

-

L-DOPA as the substrate.

-

Phosphate buffer (pH 6.8).

-

7-Hydroxyisobenzofuran-1(3H)-one dissolved in buffer.

-

Kojic acid as a positive control.

-

-

Assay in 96-well Plate:

-

Add 20 µL of the compound at various concentrations, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution to each well.

-

Pre-incubate for 10 minutes at 25°C.

-

Start the reaction by adding 20 µL of L-DOPA.

-

Incubate for 20 minutes at 25°C.

-

Measure the absorbance at 475 nm.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition and the IC50 value.

-

Part 3: Mechanistic Insights and Workflow Visualization

To provide a clearer understanding of the experimental flow and potential mechanisms of action, the following diagrams are provided.

Screening Workflow

Caption: A tiered approach to the biological screening of 7-Hydroxyisobenzofuran-1(3H)-one.

Potential Antioxidant Mechanism

Caption: Proposed hydrogen atom donation mechanism for antioxidant activity.

Conclusion and Future Directions

This technical guide provides a comprehensive and rationalized strategy for the initial biological screening of 7-Hydroxyisobenzofuran-1(3H)-one. The proposed tiered approach, beginning with foundational cytotoxicity and antioxidant assays and progressing to more specific anti-inflammatory, antimicrobial, and enzyme inhibition studies, will generate a robust preliminary profile of the compound's bioactivity.

Positive results in any of these screens will necessitate further, more in-depth mechanistic studies. For example, significant anticancer activity would warrant investigations into the induction of apoptosis, cell cycle arrest, and effects on specific signaling pathways. Similarly, promising antimicrobial activity would require the determination of minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC).

By following the structured and evidence-based methodologies outlined in this guide, researchers can efficiently and effectively uncover the therapeutic potential of 7-Hydroxyisobenzofuran-1(3H)-one, paving the way for its potential development as a novel therapeutic agent.

References

- Rostami, Z., & Pourbasheer, E. (2019). A comparative QSAR study of aryl-substituted isobenzofuran-1(3H)-ones inhibitors.

- de Oliveira, D. B., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.

- Al-Salihi, A. A., & Al-Juboori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).

- Wansi, J. D., et al. (2019). Chemistry and biological activities of naturally occurring phthalides. Phytochemistry, 166, 112065.

- Musacchio, E., et al. (2016). N-Hydroxyphthalimide catalysts as bioactive pro-oxidants. RSC Advances, 6(16), 13303-13309.

- Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597.

- Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117941.

- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.

- da Silva, G. N., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580.

- Tang, Y., et al. (2025).

- Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28144-28167.

- PubChem. (2026). 3-Hydroxyisobenzofuran-1(3H)-one.

- Ahanonu, S. U., Shallangwa, G. A., & Uzairu, A. (2020). In Silico study for investigating and predicting the activities of 7-Hydroxy-1,3-dioxo-2,3- dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives as Potent Anti-HIV Agents. Turkish Computational and Theoretical Chemistry, 4(2), 49-58.

- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.

- Coballase-Urrutia, E., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. Pharmaceutical Biology, 61(1), 937-947.

- Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry.

- ChemicalBook. (2025). 1(3H)-Isobenzofuranone, 3-hydroxy-.

- Ahanonu, S. U., Shallangwa, G. A., & Uzairu, A. (2020). In Silico study for investigating and predicting the activities of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate Derivatives as Potent Anti-HIV Agents. DergiPark.

- ResearchGate. (2025). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

- Roy, K., & Roy, K. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15104.

- Li, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 18.

- El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11463-11485.

- Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107.

- Gorniak, I., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imjst.org [imjst.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N -Hydroxyphthalimide catalysts as bioactive pro-oxidants - RSC Advances (RSC Publishing) DOI:10.1039/C5RA26556H [pubs.rsc.org]

Derivatives of 7-Hydroxyisobenzofuran-1(3H)-one and their properties

This guide serves as a technical reference for the chemical, pharmacological, and synthetic properties of 7-Hydroxyisobenzofuran-1(3H)-one (commonly referred to as 7-Hydroxyphthalide ) and its bioactive derivatives.

Part 1: Executive Summary & Structural Definition

7-Hydroxyisobenzofuran-1(3H)-one is a pharmacophore belonging to the phthalide (isobenzofuranone) class. Unlike its more famous isomer, 3-n-butylphthalide (NBP, a stroke therapeutic), the 7-hydroxy variant features a phenolic hydroxyl group at the C7 position of the benzene ring. This structural modification significantly alters its physicochemical properties, enhancing water solubility and antioxidant capacity compared to non-hydroxylated phthalides.

Critical Disambiguation:

Note: Do not confuse this scaffold with 7-Hydroxymitragynine , an indole alkaloid derived from Kratom (Mitragyna speciosa). While both share the "7-hydroxy" nomenclature, they are chemically distinct.[1] This guide focuses strictly on the isobenzofuran-1(3H)-one core.

Chemical Structure & Numbering

The numbering of the isobenzofuran-1(3H)-one skeleton is critical for derivative identification:

-

Position 1: Carbonyl carbon (C=O).

-

Position 2: Lactone oxygen.

-

Position 3: Methylene/Methine carbon (chiral center in 3-substituted derivatives).

-

Position 7: Aromatic carbon adjacent to the carbonyl group.

Core Properties:

-

Molecular Formula: C₈H₆O₃

-

Molecular Weight: 150.13 g/mol

-

Key Feature: The C7-OH group allows for intramolecular hydrogen bonding with the C1 carbonyl, influencing stability and receptor binding affinity.

Part 2: Natural Occurrence & Key Derivatives

The 7-hydroxyphthalide core is a privileged scaffold found in various endophytic fungi and medicinal plants. These derivatives often exhibit enhanced biological activities due to the presence of the phenolic moiety.

Table 1: Key 7-Hydroxyphthalide Derivatives and Properties

| Derivative Name | Source | R-Group (C3 Position) | Key Biological Activity |

| 7-Hydroxyphthalide | Penicillium spp., Ligusticum | -H | Antioxidant, Anti-inflammatory |

| 3-Butyl-7-hydroxyphthalide | Penicillium vulpinum | -CH₂CH₂CH₂CH₃ | Cytotoxic (weak), Neuroprotective |

| 3-(2'-Hydroxybutyl)-7-hydroxyphthalide | Penicillium claviforme | -CH₂CH(OH)CH₂CH₃ | Antimicrobial, Cytotoxic |

| Ligusticumside H | Ligusticum chuanxiong | Glycoside linkage | Neuroprotective (Ischemic stroke) |

| 5-Methoxy-7-hydroxyphthalide | Meliotus dentatus endophytes | -H (5-OMe sub.) | Antifungal, Antibacterial |

Part 3: Chemical Synthesis Strategies

Synthesizing 7-hydroxyphthalide and its C3-substituted derivatives requires navigating the regiochemistry of the aromatic ring. Two primary pathways are established: Directed Ortho-Metalation and Reduction of Phthalic Anhydrides .

Pathway A: Reduction of 3-Hydroxyphthalic Anhydride

This is the most scalable industrial route.

-

Starting Material: 3-Hydroxyphthalic anhydride.

-

Reduction: Regioselective reduction using Zinc/Acetic Acid or NaBH₄.

-

Outcome: Yields a mixture of 4-hydroxy and 7-hydroxy isomers, which must be separated via chromatography or fractional crystallization.

Pathway B: Directed Ortho-Metalation (DOM)

Used for complex C3-substituted derivatives (e.g., 3-butyl-7-hydroxyphthalide).

-

Protection: Protect the phenol (e.g., as a carbamate or ether).

-

Lithiation: Treatment with s-BuLi or t-BuLi directs lithiation to the position ortho to the amide/carbamate.

-

Electrophile Trap: Reaction with an aldehyde (e.g., valeraldehyde for butyl chains) introduces the C3 substituent.

-

Cyclization: Acid-catalyzed lactonization closes the ring.

Visualization: Synthesis Logic Flow

Caption: Figure 1. Dual synthetic pathways for accessing the 7-hydroxyphthalide core and its C3-functionalized derivatives.

Part 4: Pharmacology & Structure-Activity Relationship (SAR)

The 7-hydroxy group acts as a "molecular hook," altering the pharmacodynamics of the standard phthalide scaffold.

Neuroprotection (Ischemic Stroke)

Similar to 3-n-butylphthalide (NBP) , 7-hydroxy derivatives exhibit neuroprotective effects, but with distinct mechanisms:

-

ROS Scavenging: The phenolic hydroxyl at C7 donates hydrogen atoms to neutralize free radicals (ROS/RNS) more effectively than non-hydroxylated NBP.

-

Mitochondrial Preservation: Derivatives like Ligusticumside H have been shown to maintain mitochondrial membrane potential (

) during oxygen-glucose deprivation (OGD).

Antimicrobial Activity

Derivatives with a C3-carboxypropyl chain (e.g., from Penicillium vulpinum) show moderate antibacterial activity against Gram-negative bacteria (E. coli, Enterobacter).[2][3]

-

Mechanism: The amphiphilic nature (lipophilic phthalide core + hydrophilic OH/COOH groups) likely facilitates membrane intercalation and disruption.

SAR Visualization

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the 7-hydroxyphthalide scaffold.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxyphthalide (Reduction Method)

Source Validation: Adapted from standard reduction protocols for phthalic anhydrides.

-

Reagents: 3-Hydroxyphthalic anhydride (10 mmol), Zinc dust (30 mmol), Glacial Acetic Acid (50 mL).

-

Procedure:

-

Dissolve anhydride in acetic acid under inert atmosphere (N₂).

-

Add Zinc dust in small portions over 30 minutes to control exotherm.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Filter off zinc residues while hot. Concentrate filtrate under reduced pressure.

-

Purification: The crude solid contains both 4-OH and 7-OH isomers. Recrystallize from hot water or separate via silica gel column chromatography (Gradient elution: 0-5% MeOH in DCM).

-

-

Characterization:

-

¹H NMR (DMSO-d₆): Look for the diagnostic singlet at ~5.3 ppm (C3-H₂) and phenolic proton at ~10.5 ppm. The 7-OH isomer typically shows a downfield shift for the H-6 proton due to the adjacent carbonyl effect.

-

Protocol 2: In Vitro Antioxidant Assay (DPPH)

To verify the activity of the 7-OH group:

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Incubation: Mix 100 µL of test compound (1–100 µM) with 100 µL DPPH solution in a 96-well plate.

-

Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

-

Control: Use Ascorbic Acid as positive control. 7-Hydroxyphthalide should show IC₅₀ values in the low micromolar range.

References

-

Qin, Y., et al. (2019). "Two new phthalide derivatives from the endophytic fungus Penicillium vulpinum isolated from Sophora tonkinensis."[4][5] Natural Product Research. Link[5]

-

Afiyatullov, S. S., et al. (2015). "New 3-[2′(R)-Hydroxybutyl]-7-Hydroxyphthalide from Marine Isolate of the Fungus Penicillium claviforme."[6] Chemistry of Natural Compounds. Link

-

Wang, W., et al. (2010). "Synthesis and biological activity of n-butylphthalide derivatives."[7] European Journal of Medicinal Chemistry. Link

-

Li, Y., et al. (2017). "Phthalide derivatives from Ligusticum chuanxiong." RSC Advances. Link

-

Lin, S., et al. (2020). "Design and synthesis of the ring-opened derivative of 3-n-butylphthalide... as potential anti-ischemic agents." Chinese Chemical Letters. Link

Sources

- 1. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endophytic Aspergillii and Penicillii from medicinal plants: a focus on antimicrobial and multidrug resistant pathogens inhibitory activity [biotechnologia-journal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. Two new phthalide derivatives from the endophytic fungus Penicillium vulpinum isolated from Sophora tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of n-butylphthalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Characterization of 7-Hydroxyisobenzofuran-1(3H)-one: From Quantum Mechanics to Target Engagement

Topic: In Silico Modeling of 7-Hydroxyisobenzofuran-1(3H)-one Interactions Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary

7-Hydroxyisobenzofuran-1(3H)-one (7-hydroxyphthalide) represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous bioactive natural products (e.g., mycophenolic acid derivatives) and synthetic anti-inflammatory agents. Its unique structural feature—an intramolecular hydrogen bond between the 7-hydroxyl group and the lactone carbonyl—imparts distinct electronic properties that influence its lipophilicity and binding kinetics.

This technical guide provides a rigorous, self-validating workflow for modeling this molecule. Moving beyond generic protocols, we integrate Density Functional Theory (DFT) for conformational locking, molecular docking against a validated target (Tyrosinase), and Molecular Dynamics (MD) to assess complex stability.

Part 1: Electronic Structure & Conformational Analysis (DFT)

Before attempting receptor docking, the ligand's electronic state must be accurately characterized. Standard force fields (e.g., MMFF94) often fail to capture the strength of the intramolecular hydrogen bond (IMHB) in 7-hydroxyphthalide, leading to incorrect starting geometries.

The Intramolecular Lock

The 7-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen at position 1. This interaction forms a pseudo-six-membered ring, planarizing the molecule and reducing its polar surface area (PSA).

DFT Protocol

Objective: Determine the global minimum energy conformation and generate the Molecular Electrostatic Potential (MEP) surface to predict nucleophilic/electrophilic attack sites.

Software: Gaussian 16 or ORCA (Open-source alternative). Level of Theory: B3LYP/6-311++G(d,p).[1][2][3] Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies for organic thermochemistry. The diffuse functions (++) are critical for accurately modeling the lone pairs on the lactone oxygen atoms involved in the IMHB.

Workflow:

-

Geometry Optimization: opt freq B3LYP/6-311++G(d,p)

-

Validation: Ensure zero imaginary frequencies (NImag=0).

-

-

Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

) to simulate physiological conditions. -

Frontier Orbitals: Calculate HOMO/LUMO energy gaps.

-

Insight: A smaller gap (< 4.0 eV) typically indicates higher reactivity toward oxidative enzymes (e.g., Tyrosinase).

-

Data Output Table: Electronic Properties

| Property | Value (Predicted) | Significance |

| Dipole Moment (Debye) | ~4.2 - 4.8 | High polarity influences solubility. |

| HOMO Energy (eV) | -6.2 | Ionization potential; oxidation susceptibility. |

| LUMO Energy (eV) | -1.8 | Electrophilicity; susceptibility to nucleophilic attack. |

| IMHB Distance ( | 1.75 - 1.85 | Confirms "locked" planar conformation. |

Part 2: Target Identification & Molecular Docking[4]

While phthalides exhibit activity against COX-1/COX-2, Tyrosinase is a high-confidence target for 7-hydroxy substituted phthalides. The 7-OH group mimics the phenolic substrate (tyrosine), allowing the molecule to chelate or interact with the binuclear copper active site.

Protocol: AutoDock Vina

Objective: Predict the binding mode and affinity (

Target Data:

-

Protein: Agaricus bisporus Tyrosinase (PDB: 2Y9X ).

-

Resolution: 2.30 Å.

-

Active Site: Binuclear Copper Center (CuA and CuB).

Step-by-Step Methodology:

-

Protein Preparation (MGLTools/PyMOL):

-

Remove water molecules (except those bridging Cu atoms if catalytic relevance is suspected).

-

Critical Step: Retain Cu ions. AutoDock Vina requires specific parameterization for metals. Ensure the atom type is set to Cu and charges are +2.0.

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Ligand Preparation:

-

Import the DFT-optimized structure (from Part 1).

-

Set the torsion tree. Note: The amide bond in the lactone ring is rigid. The only rotatable bond is the hydroxyl hydrogen (if not locked by DFT) or substituents.

-

Format: PDBQT.

-

-

Grid Generation:

-

Center: Coordinates of the Tropolone ligand (co-crystallized inhibitor in 2Y9X).

-

Dimensions:

Å (Focusing on the Cu-Cu center). -

Spacing: 0.375 Å.

-

-

Docking Execution:

-

Exhaustiveness: 32 (Higher sampling required for metal-binding sites).

-

Modes: 20.

-

Interaction Analysis

Do not rely solely on the binding score. Filter poses based on:

-

Cu-Distance: Oxygen atoms of the ligand should be within 2.5–3.5 Å of the Copper ions.

-

Pi-Stacking: Look for interactions with His263 or Val283 .

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the 7-hydroxyphthalide remains bound or drifts due to solvent competition.

Protocol: GROMACS

Objective: Assess the stability of the Ligand-Tyrosinase complex over 100 ns.

Workflow:

-

Topology Generation:

-

Protein: CHARMM36m force field (best for metalloproteins).

-

Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server.

-

-

System Setup:

-

Box: Dodecahedron (1.0 nm buffer).

-

Solvent: TIP3P water model.

-

Ions: Neutralize with Na+/Cl- (0.15 M).

-

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT: 100 ps (Stabilize temperature to 300 K).

-

NPT: 100 ps (Stabilize pressure to 1 bar).

-

-

Production Run: 100 ns, 2 fs time step.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural deviation. A ligand RMSD < 2.0 Å indicates a stable pose.

-

RMSF (Root Mean Square Fluctuation): Assess flexibility of active site residues (His residues coordinating Cu should remain rigid).

-

MMPBSA: Calculate Binding Free Energy (

) from the trajectory for higher accuracy than docking scores.

Part 4: Visualization of Workflows

The Integrated Computational Pipeline

Caption: Figure 1. End-to-end simulation pipeline for characterizing 7-hydroxyphthalide interactions.

Detailed MD Simulation Logic

Caption: Figure 2. Decision logic for validating complex stability via Molecular Dynamics.

Part 5: ADMET Profiling (SwissADME)

For 7-hydroxyphthalide to be a viable drug lead, it must satisfy pharmacokinetic constraints.[4]

Predicted Profile (Consensus):

-

Lipophilicity (LogP): ~1.5 - 2.0 (Optimal for oral bioavailability).

-

Water Solubility: Soluble (Class III/IV).

-

BBB Permeation: Yes . Small, planar, and lipophilic molecules like phthalides often cross the Blood-Brain Barrier, making them candidates for neurodegenerative applications (e.g., Alzheimer's via AChE inhibition).

-

CYP Inhibition: Likely inhibitor of CYP1A2 (planar aromatic).

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[4] Link

-

Ismaya, W. T., et al. (2011). Crystal structure of Agaricus bisporus tyrosinase: New insights into the catalytic mechanism of eukaryotic tyrosinases. Biochemistry, 50(24), 5477–5486. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

Sources

- 1. theory dft b3lyp: Topics by Science.gov [science.gov]

- 2. scispace.com [scispace.com]

- 3. repositorio.usp.br [repositorio.usp.br]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Modelling Group [molecular-modelling.ch]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Antimicrobial Profiling of 7-Hydroxyisobenzofuran-1(3H)-one (7-Hydroxyphthalide)

Introduction & Scope

7-Hydroxyisobenzofuran-1(3H)-one , commonly referred to as 7-Hydroxyphthalide , represents a critical pharmacophore in the development of non-beta-lactam antimicrobials. Structurally, it consists of a benzene ring fused to a

While often utilized as a synthetic intermediate for complex 3-substituted phthalides (e.g., n-butylphthalide derivatives), the 7-hydroxy core possesses intrinsic biological activity that makes it an essential Reference Standard in Structure-Activity Relationship (SAR) studies. Its mechanism of action is distinct from traditional antibiotics, often involving the induction of reactive oxygen species (ROS) and modulation of membrane permeability, particularly in fungal and Gram-positive bacterial models.

This guide provides a standardized workflow for:

-

Solubilization & Stability: Overcoming the hydrolytic instability of the lactone ring.

-

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) determination.[1]

-

Mechanistic Validation: ROS induction assays.

Material Preparation & Stability[2]

The primary challenge in working with isobenzofuran-1(3H)-ones is the susceptibility of the lactone ring to hydrolysis in alkaline environments, which opens the ring to form the inactive hydroxy-acid species.

Solvent Selection & Stock Preparation[2]

| Parameter | Specification | Rationale |

| Primary Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous | High solubility (>50 mM); prevents premature hydrolysis. |

| Secondary Solvent | Ethanol (Absolute) | Viable alternative if DMSO is contraindicated; higher volatility. |

| Avoid | Aqueous Buffers > pH 7.4, Strong Bases (NaOH) | Causes rapid lactone ring opening (saponification). |

| Storage | -20°C, Desiccated, Dark | Prevents oxidative degradation of the phenolic hydroxyl group. |

Working Solution Protocol

Objective: Prepare a 10 mM Stock Solution.

-

Weigh 1.50 mg of 7-Hydroxyisobenzofuran-1(3H)-one (MW: ~150.13 g/mol ).

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.

-

Filtration: If sterility is required, use a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the phenolic compound.

-

Dilution: Dilute into assay media (e.g., Mueller-Hinton Broth) immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to avoid solvent toxicity.

Protocol A: Determination of MIC (Broth Microdilution)

This protocol is adapted from CLSI M07-A10 standards, optimized for lipophilic lactones.

Experimental Design

-

Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[2]

-

Controls:

Workflow Diagram

Figure 1: Standardized Broth Microdilution Workflow for Phthalide Derivatives.

Step-by-Step Procedure

-

Plate Setup: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2-12 of a 96-well plate.

-

Compound Addition: Add 200 µL of the 2x starting concentration (e.g., 512 µg/mL in MHB) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

-

Result: A gradient from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation: Prepare a bacterial suspension adjusted to

CFU/mL. Add 100 µL to all wells (1-11).-

Note: Column 11 is the Growth Control (Cells + Media + DMSO). Column 12 is the Sterility Control (Media only).

-

-

Incubation: Incubate at 37°C for 16-20 hours.

-

Readout:

-

Visual: Look for turbidity.

-

Colorimetric (Recommended): Add 30 µL of 0.01% Resazurin. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

-

Protocol B: Mechanism of Action (ROS Induction)

Phthalides and benzofuran derivatives often exert antimicrobial effects by inducing oxidative stress [1]. This assay validates if 7-Hydroxyphthalide acts via this pathway.

Principle

The cell-permeable probe H2DCFDA is cleaved by intracellular esterases and oxidized by ROS to fluorescent DCF.

Procedure

-

Culture: Grow S. aureus to mid-log phase (

). -

Treatment: Aliquot cells into tubes and treat with:

-

7-Hydroxyphthalide (at 1x MIC).

-

Negative Control (1% DMSO).

-

Positive Control (Hydrogen Peroxide, 1 mM).[3]

-

-

Incubation: Incubate for 1 hour at 37°C.

-

Staining: Pellet cells (5000 x g, 5 min), wash with PBS, and resuspend in PBS containing 10 µM H2DCFDA.

-

Measurement: Incubate in the dark for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).

Expected Data & Interpretation

| Treatment | Relative Fluorescence (RFU) | Interpretation |

| Vehicle Control | 100 ± 15 | Baseline metabolic ROS. |

| H2O2 (Positive) | >400 | Validates assay sensitivity. |

| 7-Hydroxyphthalide | 250 - 350 | Indicates significant oxidative stress induction. |

| Inactive Analog | ~110 | No oxidative mechanism. |

Critical Troubleshooting: The "Lactone Stability Check"

If MIC values fluctuate inconsistently between replicates, the lactone ring may be hydrolyzing.

Validation Step:

-

Incubate the compound in MHB (media only) for 24 hours at 37°C.

-

Run HPLC or TLC comparison against a fresh stock.

-

Observation:

-

Single Peak/Spot: Compound is stable.[4]

-

New Polar Peak: Hydrolysis occurred. Action: Lower media pH to 7.0 or use buffered media (MOPS).

-

Structure-Activity Relationship (SAR) Context

When using 7-Hydroxyisobenzofuran-1(3H)-one as a scaffold, modifications at specific positions yield predictable shifts in bioactivity.

Figure 2: Structural modifications and their impact on antimicrobial efficacy.

References

-

Huang, X.Z., et al. (2012). "A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp. AL031." Molecules, 17(4), 4219-4224.

-

Mahrath, A.J., et al. (2008). "Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3H)-One Derivatives."[5] National Journal of Chemistry, 32, 631-638.

-

RSC Publishing. (2016). "N-Hydroxyphthalimide catalysts as bioactive pro-oxidants." Organic & Biomolecular Chemistry.

-

FooDB. (2010).[6] "Compound Summary: 4-Hydroxyphthalide." FooDB Genome.

-

Cayman Chemical. (2023).[4] "7-Hydroxyflavone Product Information & Solubility." (Note: Used for solubility benchmarking of hydroxy-fused aromatic lactones/chromones).

Sources

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imjst.org [imjst.org]

- 3. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Showing Compound 4-Hydroxyphthalide (FDB010536) - FooDB [foodb.ca]

Application Note: 7-Hydroxyisobenzofuran-1(3H)-one in Neuroprotective Research

Sub-title: Protocols for Metabolite Assessment, Bioactivity Screening, and Mechanistic Validation in Ischemic Injury Models

Executive Summary

7-Hydroxyisobenzofuran-1(3H)-one (also known as 7-Hydroxyphthalide ) is a critical pharmacophore in neuropharmacology. It serves a dual role: as a bioactive metabolite of the anti-ischemic drug 3-n-butylphthalide (NBP) and as a lead scaffold for the synthesis of novel neuroprotective agents. Its therapeutic potential lies in its ability to modulate oxidative stress via the Nrf2/HO-1 axis , stabilize mitochondrial function, and inhibit neuroinflammation.

This guide provides standardized protocols for researchers utilizing 7-Hydroxyisobenzofuran-1(3H)-one to assess neuroprotection, specifically focusing on solubility management, in vitro ischemia models (OGD/R), and mechanistic validation of antioxidant pathways.

Part 1: Chemical Properties & Formulation Strategy

The Solubility Hurdle: Like many phthalide derivatives, 7-Hydroxyisobenzofuran-1(3H)-one exhibits poor aqueous solubility and high lipophilicity. Improper solubilization leads to micro-precipitation in cell culture media, causing erratic dose-response curves and false negatives.

Table 1: Physicochemical Profile

| Property | Specification | Notes |

|---|---|---|

| CAS Number | 17693-79-9 | |

| Molecular Weight | 150.13 g/mol | |

| Solubility (Water) | < 0.1 mg/mL | Poorly soluble; requires co-solvent. |

| Solubility (DMSO) | ~10-15 mg/mL | Preferred stock solvent. |

| Stability | Hydrolytically sensitive | The lactone ring can open at high pH (>8.5). |

Protocol 1: Preparation of Stable Stock & Working Solutions

Objective: Create a homogeneous solution suitable for cellular assays without inducing cytotoxicity from the vehicle.

-

Stock Solution (100 mM):

-

Weigh 15.0 mg of 7-Hydroxyisobenzofuran-1(3H)-one.

-

Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex for 30 seconds until completely clear.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (Cell Culture):

-

Dilute the Stock Solution directly into pre-warmed culture media.

-

Critical Step: Ensure the final DMSO concentration is ≤ 0.1% (v/v) to avoid vehicle toxicity.

-

Example: To achieve 100 µM final concentration, dilute 1 µL of 100 mM stock into 1 mL of media.

-

Precipitation Check: Inspect under a microscope at 10x magnification. If crystals are visible, sonicate the media for 5 minutes at 37°C.

-

Part 2: In Vitro Efficacy – Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Rationale: The OGD/R model is the gold standard in vitro assay for mimicking ischemic stroke. It subjects neurons to hypoxia and starvation, followed by oxidative stress during reperfusion. This model specifically validates the compound's ability to prevent mitochondrial apoptosis and ROS-induced necrosis .

Protocol 2: OGD/R Assay in PC12 or SH-SY5Y Cells

Materials:

-

Differentiated PC12 or SH-SY5Y cells.

-

OGD Media: Glucose-free DMEM, deoxygenated (bubbled with 95% N₂ / 5% CO₂ for 30 mins).

-

Hypoxia Chamber: Sealed chamber flushed with anaerobic gas mix (1% O₂, 5% CO₂, 94% N₂).

-

Assay Readout: MTT or CCK-8 kit (metabolic activity) and LDH Release Kit (membrane integrity).

Experimental Workflow:

-

Seeding:

-

Seed cells at 1.5 × 10⁴ cells/well in 96-well plates. Differentiate for 48 hours (if using PC12, use NGF).

-

-

Pre-treatment (Prophylactic Window):

-

Replace media with standard DMEM containing 7-Hydroxyisobenzofuran-1(3H)-one (Dose range: 1, 10, 50, 100 µM).

-

Incubate for 2 hours prior to OGD.

-

-

OGD Phase (Ischemia):

-

Wash cells 2x with PBS.

-

Add Glucose-free OGD Media (containing the drug).

-

Place plates in the Hypoxia Chamber at 37°C for 4–6 hours . (Optimize time based on ~50% cell death in vehicle control).

-

-

Reoxygenation Phase (Reperfusion):

-

Remove from hypoxia.

-

Replace media with High-Glucose DMEM (containing the drug).

-

Incubate in a standard CO₂ incubator (Normoxia) for 24 hours .

-

-

Analysis:

-

Collect supernatant for LDH assay (measure of necrosis).

-

Add MTT/CCK-8 reagent to cells to measure viability.

-

Data Interpretation:

-

Success Criteria: A dose-dependent reduction in LDH release and increase in MTT signal compared to the "Vehicle + OGD" group.

-

Positive Control: Use Edaravone (10 µM) or N-butylphthalide (10 µM) for validation.

Part 3: Mechanistic Validation – The Nrf2/HO-1 Pathway

Rationale: 7-Hydroxyphthalide derivatives exert neuroprotection primarily by activating the Nrf2-ARE pathway . Under stress, Nrf2 translocates from the cytosol to the nucleus, upregulating antioxidant genes like Heme Oxygenase-1 (HO-1). This protocol verifies this specific mechanism.

Visualization: The Nrf2 Signaling Cascade

Caption: Proposed mechanism of action where the compound promotes Nrf2 nuclear translocation, driving antioxidant gene expression.

Protocol 3: Nuclear Fractionation Western Blot

Objective: Quantify the ratio of Nuclear vs. Cytosolic Nrf2 to prove translocation.

-

Treatment: Treat SH-SY5Y cells with 50 µM compound for 2, 6, and 12 hours .

-

Lysis & Fractionation:

-

Harvest cells and use a Nuclear/Cytosol Extraction Kit (e.g., hypotonic lysis followed by high-salt nuclear extraction).

-

Crucial Control: Ensure no cross-contamination.

-

-

Western Blotting:

-

Load 20 µg protein per lane.

-

Primary Antibodies:

-

Anti-Nrf2 (1:1000).

-

Cytosolic Marker: Anti-GAPDH or Anti-β-actin.

-

Nuclear Marker: Anti-Lamin B1 or Anti-Histone H3.

-

-

-

Validation:

-

The compound is active if Nuclear Nrf2 increases while Cytosolic Nrf2 decreases or remains constant, relative to vehicle control.

-

Simultaneously blot for HO-1 (downstream effector) in whole-cell lysates.

-

Part 4: Metabolic Stability (Microsomal Assay)

Rationale: As a metabolite itself, 7-Hydroxyisobenzofuran-1(3H)-one may undergo further oxidation or glucuronidation. Understanding its half-life is vital for drug development.

Table 2: Metabolic Stability Protocol

| Parameter | Condition |

|---|---|

| System | Liver Microsomes (Human/Rat) + NADPH Regenerating System |

| Compound Conc. | 1 µM (Low conc. ensures first-order kinetics) |

| Incubation | 37°C for 0, 15, 30, 60 minutes |

| Quenching | Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) |

| Analysis | LC-MS/MS (MRM mode) |

| Calculation | Plot ln(% remaining) vs. time to determine intrinsic clearance (

References

-

Li, L., et al. (2010). "Protective effects of dl-3-n-butylphthalide against oxidative/nitrosative stress, mitochondrial damage and subsequent cell death after oxygen glucose deprivation in vitro." Brain Research.

-

Zhang, Y., et al. (2016). "Neuroprotective effect of 3-n-butylphthalide against ischemic brain injury in mice is mediated by upregulation of Nrf2 and HO-1 expression." Neurological Research.[1]

-

Diao, X., et al. (2013). "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation." Drug Metabolism and Disposition.

-

Lv, J., et al. (2018). "Isobenzofuran-1(3H)-one derivatives: Design, synthesis and evaluation of their anti-ischemic stroke activities." European Journal of Medicinal Chemistry.

-

Wang, X., et al. (2019). "Phthalide derivatives with antioxidant activities from the rhizomes of Ligusticum chuanxiong." Journal of Asian Natural Products Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxyisobenzofuran-1(3H)-one

Welcome to the technical support center for the synthesis of 7-Hydroxyisobenzofuran-1(3H)-one (also known as 7-hydroxyphthalide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure accuracy and reliability.

Introduction: The Synthetic Challenge

The synthesis of 7-Hydroxyisobenzofuran-1(3H)-one is a crucial step in the preparation of various biologically active molecules. A common and effective method involves the regioselective reduction of 3-hydroxyphthalic anhydride. The success of this synthesis hinges on controlling the regioselectivity of the hydride attack and preventing common side reactions. This guide provides a structured approach to troubleshooting issues that may arise during this process.

A prevalent and reliable method for this synthesis is the regioselective reduction of 3-hydroxyphthalic anhydride using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The hydroxyl group at the 3-position directs the hydride attack preferentially to the adjacent carbonyl group, leading to the desired 7-hydroxyphthalide isomer.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis.

Q1: What is the most common and reliable method for synthesizing 7-Hydroxyisobenzofuran-1(3H)-one? A1: The most frequently cited method is the regioselective reduction of 3-hydroxyphthalic anhydride with sodium borohydride in an alcoholic solvent, such as methanol or ethanol. This method is favored for its operational simplicity and generally good yields.

Q2: Why is regioselectivity a concern in this synthesis? A2: 3-Hydroxyphthalic anhydride has two carbonyl groups. Non-selective reduction can lead to a mixture of two isomers: the desired 7-Hydroxyisobenzofuran-1(3H)-one and the undesired 6-Hydroxyisobenzofuran-1(3H)-one. Controlling the reaction conditions is key to favoring the formation of the 7-hydroxy isomer.

Q3: What are the primary side products I should be aware of? A3: The main potential side products are the isomeric 6-Hydroxyisobenzofuran-1(3H)-one, unreacted starting material (3-hydroxyphthalic anhydride), and over-reduced products such as 3-hydroxy-1,2-benzenedimethanol.

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring. It allows you to visualize the consumption of the starting material and the formation of the product and any side products[1][2]. A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate.

Q5: Is sodium borohydride a safe reagent to handle? A5: Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Always handle NaBH₄ in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and keep it away from water and acids[1].

Troubleshooting Guide

This in-depth guide is structured by common problems encountered during the synthesis. Each problem is followed by potential causes, diagnostic methods, and validated solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 7-Hydroxyisobenzofuran-1(3H)-one is the most common issue. The cause can often be diagnosed by careful analysis of the crude reaction mixture.

| Potential Cause | Diagnosis | Solution |

| Incomplete Reaction | TLC analysis shows a significant amount of the starting material (3-hydroxyphthalic anhydride) remaining. The product spot is faint. | - Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: If the reaction is proceeding too slowly at a low temperature (e.g., 0 °C), allow it to warm to room temperature. - Check Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored batch. |

| Degradation of Product | TLC plate shows multiple spots, streaking, or a baseline spot, indicating decomposition. This can occur if the reaction is left for too long or if the workup is too harsh. | - Optimize Reaction Time: Determine the optimal reaction time by frequent TLC monitoring to avoid prolonged exposure to reaction conditions. - Mild Acidic Workup: During workup, use a dilute acid (e.g., 1M HCl) and add it slowly at a low temperature to neutralize excess borohydride and quench the reaction. Avoid strong acids or prolonged exposure to acidic conditions. |

| Loss During Workup/Extraction | The reaction appears complete by TLC, but the isolated yield is low. This suggests product loss during the extraction or washing steps. | - Ensure Complete Extraction: Perform multiple extractions (at least 3) with an appropriate organic solvent like ethyl acetate. - Back-Extraction: If the product is partially soluble in the aqueous layer, perform a back-extraction of the aqueous layer with the organic solvent. - Avoid Emulsions: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution). |

| Incorrect Stoichiometry | Insufficient reducing agent was used. | - Use a Slight Excess of NaBH₄: While the stoichiometry is 4:1 (ketone:NaBH₄), it is common practice to use a slight excess (e.g., 1.2-1.5 equivalents of NaBH₄ per mole of anhydride) to account for any reaction with the solvent or degradation[1]. |

Problem 2: Product is Impure (Contaminated with Side Products)

The presence of impurities can complicate purification and affect the final product's utility.

| Potential Impurity | Diagnosis by TLC & NMR | Prevention and/or Removal |

| Isomeric 6-Hydroxy-isobenzofuran-1(3H)-one | TLC: May appear as a spot with a very similar Rf value to the desired product, making it difficult to distinguish. ¹H NMR: The aromatic proton signals will differ. For 7-hydroxyphthalide, expect three distinct aromatic protons. The 6-hydroxy isomer will also show three aromatic protons but with different chemical shifts and coupling patterns. | - Control Reaction Temperature: The regioselectivity of the reduction is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) often improves selectivity. - Careful Column Chromatography: If the isomer is formed, separation can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Careful fraction collection is crucial. |

| Unreacted 3-Hydroxy-phthalic Anhydride | TLC: The starting material will have a different Rf value than the product. ¹H NMR: The crude NMR will show characteristic signals of the starting material. | - Ensure Complete Reaction: See "Incomplete Reaction" under Problem 1. - Aqueous Wash: During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic starting material. |

| Over-reduced Diol (3-hydroxy-1,2-benzenedimethanol) | TLC: The diol is significantly more polar than the desired lactone and will have a much lower Rf value. ¹H NMR: The lactone's C-H proton signal (around 5.0-5.5 ppm) will be absent. New signals corresponding to the two CH₂OH groups will appear (typically between 4.0-5.0 ppm). | - Avoid Excess Reducing Agent: Use the correct stoichiometry of NaBH₄. A large excess can lead to the reduction of the newly formed lactone. - Control Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. - Purification: The diol can be separated from the desired product by column chromatography due to the significant difference in polarity. |

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a representative procedure for the synthesis of 7-Hydroxyisobenzofuran-1(3H)-one.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphthalic anhydride (1.0 eq) in anhydrous methanol or ethanol (approximately 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC every 15-30 minutes.

-

-

Workup:

-

Once the starting material is consumed (as indicated by TLC), slowly and carefully add 1M HCl dropwise at 0 °C to quench the reaction and neutralize the excess NaBH₄. Continue adding acid until the effervescence ceases and the pH is approximately 2-3.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

TLC Monitoring Protocol

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio and adjusting as needed).

-

Visualization: UV light (254 nm), where the aromatic compounds will appear as dark spots. Staining with an iodine chamber or a p-anisaldehyde stain can also be used.

-

Procedure:

-

Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

-

Develop the plate in the chosen solvent system.

-

Monitor the disappearance of the starting material spot and the appearance of the product spot. An ideal Rf value for the product is between 0.3 and 0.5 for good separation[4].

-

Visual Guides and Diagrams

General Experimental Workflow

Caption: Overall workflow for the synthesis of 7-Hydroxyisobenzofuran-1(3H)-one.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low product yield based on TLC analysis.

References

- McAlees, A. J., & McCrindle, R. (1969). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society C: Organic, 2425.

-

Organic Syntheses. Phthalaldehydic Acid. Available at: [Link]

-

University of Rochester. Recrystallization. Available at: [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

-

Sciencemadness Discussion Board. Phthalide and reductions of anhydride to lactone. Available at: [Link]

-

Chemistry LibreTexts. Recrystallization. Available at: [Link]

-

PubMed. 1H and 13C-NMR data of hydroxyflavone derivatives. Available at: [Link]

-

Organic Syntheses. L-VALINOL. Available at: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

RSC Education. Purifying by recrystallisation. Available at: [Link]

-

University of Miami. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

RSC Publishing. Reduction of substituted phthalic anhydrides with sodium borohydride. Available at: [Link]

-

RSC Publishing. Highly regioselective reduction of unsymmetrical cyclic carboxylic acid anhydrides to γ-lactones. Available at: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

SciELO. Standard enthalpies of formation of 3-hydroxyphthalic anhydride. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]

-

ResearchGate. Separation and identification of the phthalic anhydride derivatives of liqusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS. Available at: [Link]

-

Uniscience Publishers. An Investigation on the Effect of N-Hydroxyphthalimde and Supercritical Carbon Dioxide on the Peroxide Degradation of Polypropylene. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Available at: [Link]

-

IUCrData. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

-

Der Pharma Chemica. Preparative Method of Novel Phthalocyanines from 3- Nitro Phthalic Anhydride, Cobalt salt and Urea with Chloromethylpolyestyrene. Available at: [Link]

-

RSC Publishing. Sodium borohydride treatment: A simple and effective process for the removal of stabilizer and capping agents from shape-controlled palladium nanoparticles. Available at: [Link]

-

Journal of the American Chemical Society. Regiodivergent Radical Termination for Intermolecular Biocatalytic C–C Bond Formation. Available at: [Link]

-

Organic Chemistry Portal. Sodium Borohydride, Sodium tetrahydroborate. Available at: [Link]

-

Baxendale Group. Baxendale Publications. Available at: [Link]

-

Getty. Thin-Layer Chromatography for Binding Media Analysis. Available at: [Link]

-

UNI ScholarWorks. The Absorption Spectra of Derivatives of Phthalic Anhydride. Available at: [Link]

-

MDPI. An Investigation on the Effect of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. Available at: [Link]

-

ACS Publications. Structure–Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. Available at: [Link]

-

RSC Advances. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isobenzofuranone Derivatization

Welcome to the technical support center for isobenzofuranone derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Isobenzofuranones, or phthalides, are core structures in many biologically active natural products and pharmaceutical agents.[1][2] Their synthesis and derivatization, while well-documented, can present unique challenges.

This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reactions. We will explore the causality behind experimental choices, helping you to not only solve immediate problems but also to build a more intuitive understanding of your chemical system.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yield is a multifaceted issue. Before re-evaluating your entire synthetic route, consider these primary factors:

-

Reagent Purity and Stoichiometry: Ensure starting materials, especially aldehydes and ketones, are pure. Aldehydic acids, for example, can be prone to oxidation. Always use freshly distilled or purified solvents, as water can quench sensitive reagents and hinder reactions.[3][4] An excess of the derivatization reagent is often recommended to drive the reaction to completion.[5]

-

Base/Acid Catalyst Selection: The choice of catalyst is critical and can dramatically alter the reaction outcome. In Claisen-Schmidt condensations leading to isobenzofuranones, a switch from a strong base like KOH to a milder one like LiOH can significantly improve selectivity and yield by favoring the desired chalcone intermediate formation over other side reactions.[6][7] Similarly, in cascade reactions, using a base like Na₂CO₃ can yield isobenzofuranones, while an acid catalyst like TsOH can steer the same starting materials toward completely different scaffolds like isoindolobenzoxazinones.[8]

-

Inadequate Temperature Control: Temperature can be a switch that dictates the reaction pathway. For instance, in certain condensations, lower temperatures (e.g., 70°C) might produce a mixture of products, while a higher temperature (e.g., 95°C) can favor a specific cyclization, leading to a single major product.[6] However, excessively high temperatures can promote side reactions and decomposition.[9]

Q2: I'm observing significant starting material recovery. Why isn't my reaction initiating?

This typically points to a problem with reaction activation or solubility.

-

Poor Solubility: Your starting materials must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Acid-mediated reactions, for example, can fail if the starting materials are not soluble, as this prevents the necessary enolate formation.[6] If you suspect solubility issues, consider a different solvent system or gentle heating to aid dissolution before initiating the reaction. Acetonitrile has been shown to be an effective solvent, providing a good balance between conversion and selectivity.[10]

-

Incorrect Catalyst/pH: The reaction may require a specific pH range to begin. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the active methylene compound. For acid-catalyzed reactions, ensure the acid is sufficient to activate the carbonyl group. An incorrect choice can lead to complete inactivity.[6][8]

Q3: My main issue is the formation of multiple side products, making purification a nightmare. How can I improve selectivity?

Poor selectivity is often a result of reaction conditions that allow for competing reaction pathways to occur at similar rates.

-

Optimize the Catalyst: As mentioned, the catalyst is your primary tool for steering the reaction. A systematic screening of different bases (e.g., LiOH, NaOH, DBU) or acids is highly recommended.[6][11] For example, using LiOH in a MeOH:H₂O system can exclusively yield the chalcone intermediate, which can then be cyclized in a separate, clean step to the desired isobenzofuranone.[6][7]

-

Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. A less polar solvent might favor an intramolecular cyclization over an intermolecular reaction. A two-step, one-pot approach where the solvent is changed after the initial condensation can provide excellent control. A common strategy is to perform the initial condensation in a protic solvent mixture like MeOH/H₂O and then, after intermediate formation, switch to a solvent like CHCl₃ to facilitate the cyclization.[6][7]

-

Control Reaction Time: Longer reaction times do not always equate to higher yields. They can often lead to the formation of undesired byproducts through secondary reactions.[10] Monitor your reaction by TLC or LC-MS to determine the optimal time point where the product is maximized and side products are minimized.

Q4: What are the best practices for purifying isobenzofuranone derivatives?

The purification strategy depends heavily on the polarity and stability of your specific derivative.

-

Standard Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution using solvents like hexane/ethyl acetate or chloroform/methanol is typically effective.[12]

-

Advanced Chromatographic Techniques: For complex mixtures or isomers that are difficult to separate, more advanced techniques may be necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for purifying isobenzofuranone derivatives from complex natural extracts.[13] Gel filtration chromatography using resins like Sephadex LH-20 is also excellent for removing polymeric impurities or separating compounds based on size.[12][13]

-

Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.[11]

In-Depth Troubleshooting & Protocols

This section provides a more granular look at solving common experimental hurdles, complete with a logical workflow and a detailed experimental protocol.

Troubleshooting Workflow for Suboptimal Reactions

When a reaction fails, a structured approach to troubleshooting is more effective than random changes. The following workflow can help diagnose the root cause.

Caption: A logical workflow for troubleshooting common issues in derivatization reactions.

Table 1: Quick Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst or reagent. 2. Reaction temperature too low. 3. Poor solubility of starting material. | 1. Use fresh, high-purity catalyst/reagents. Check stoichiometry. 2. Incrementally increase reaction temperature while monitoring via TLC/LC-MS.[14] 3. Screen alternative solvents or solvent mixtures.[10] |

| Multiple Side Products | 1. Reaction temperature too high. 2. Incorrect choice of base/acid. 3. Reaction time is too long. | 1. Reduce the reaction temperature.[6] 2. Screen milder catalysts (e.g., LiOH instead of KOH).[6][7] 3. Perform a time-course study to find the optimal reaction duration.[10] |

| Product Decomposition | 1. Product is unstable to the reaction conditions (e.g., strong acid/base). 2. Product is thermally unstable. | 1. Use milder reaction conditions (e.g., organic bases like DBU, weaker acids). 2. Run the reaction at a lower temperature for a longer duration. |

| Difficulty in Purification | 1. Products and byproducts have very similar polarity. 2. Formation of polymeric material. | 1. Try a different chromatographic method (e.g., reverse-phase HPLC, HSCCC).[13][15] 2. Use gel filtration (e.g., Sephadex LH-20) to remove high molecular weight species.[12] |

Protocol 1: Optimized Two-Step, One-Pot Synthesis of 3-Substituted Isobenzofuranones

This protocol is based on an optimized Claisen-Schmidt condensation followed by an intramolecular cyclization, a strategy proven to be highly effective for minimizing side products.[6][7]

Objective: To synthesize a 3-substituted isobenzofuranone from an acetophenone derivative and phthalaldehydic acid with high yield and purity.

Step 1: Chalcone Intermediate Formation

-

To a round-bottom flask, add the acetophenone derivative (1.0 equiv) and phthalaldehydic acid (1.2 equiv).

-

Add a solvent mixture of methanol and water (4:1 v/v, to make a ~0.2 M solution).

-

Begin stirring the mixture at room temperature.

-

Add lithium hydroxide (LiOH) (5.0 equiv) to the suspension. Using LiOH is key for selectively forming the chalcone intermediate.[6][7]

-

Heat the reaction mixture to 70°C and stir under reflux for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the acetophenone starting material and formation of the chalcone intermediate.

Step 2: Intramolecular Cyclization to Isobenzofuranone

-

After cooling the reaction mixture to room temperature, carefully quench the reaction by adding 2 N HCl until the solution is acidic (pH ~2-3). This will protonate the carboxylate and may precipitate the chalcone intermediate.

-

Extract the aqueous mixture with chloroform (CHCl₃) (3 x volume of the reaction mixture).

-

Combine the organic layers. At this stage, you do not need to fully purify the intermediate.

-

Stir the chloroform solution containing the crude chalcone at room temperature for 24 hours. This step facilitates the 5-exo-trig intramolecular cyclization to the thermodynamically stable isobenzofuranone.[6][7]

-

Monitor the conversion of the chalcone to the final product by TLC or LC-MS.

-

Once the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the final isobenzofuranone derivative.[11]

Table 2: Influence of Reaction Parameters on Isobenzofuranone Synthesis

| Parameter | Condition | Observed Effect | Rationale / Causality | Reference(s) |

| Base | KOH | Mixture of chalcone, flavanone, and isobenzofuranone. | Stronger base promotes multiple competing reaction pathways. | [6] |

| LiOH | Excellent selectivity for the chalcone intermediate. | Milder conditions favor the initial condensation without forcing subsequent, less-selective cyclizations. | [6][7] | |

| Na₂CO₃ | Efficiently produces isobenzofuranones from 2-acylbenzoic acids. | Acts as a suitable base for the specific cascade cyclization pathway. | [8] | |

| Catalyst | TsOH | Steers reaction of 2-acylbenzoic acids to isoindolobenzoxazinones. | Acid catalysis promotes a different mechanistic pathway involving N-acyliminium intermediates. | [8] |

| Temperature | 70°C | Mixture of products. | Provides enough energy for multiple reaction pathways to proceed. | [6] |